molecular formula C14H11F4NO5S2 B2867624 2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride CAS No. 1808657-90-0

2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride

Cat. No.: B2867624
CAS No.: 1808657-90-0
M. Wt: 413.36
InChI Key: UNPZBQQMORYBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H11F4NO5S2 and a molecular weight of 413.36 g/mol. This compound features a trifluoroethoxy group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,2,2-trifluoroethanol with phenylsulfonyl chloride to form 2-(2,2,2-trifluoroethoxy)phenylsulfonyl chloride. This intermediate is then reacted with benzene-1-sulfonyl fluoride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form sulfonic acids

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

The major products formed from these reactions include substituted sulfonamides, sulfonic acids, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues (e.g., serine, cysteine) in the active sites of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of enzyme inhibitors used in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A simpler compound with similar trifluoroethoxy functionality, used as a solvent and reagent in organic synthesis.

    Bis(2,2,2-trifluoroethoxy)methane: Another compound featuring the trifluoroethoxy group, used in various chemical applications.

    1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: A related compound with applications as a solvent and cleaning agent.

Uniqueness

2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride is unique due to its combination of trifluoroethoxy and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-[[2-(2,2,2-trifluoroethoxy)phenyl]sulfamoyl]benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO5S2/c15-14(16,17)9-24-11-6-2-1-5-10(11)19-26(22,23)13-8-4-3-7-12(13)25(18,20)21/h1-8,19H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPZBQQMORYBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.